molecular formula C6H4BrN3O5 B189601 3-Bromo-2,6-bisnitro-5-methoxypyridine CAS No. 326899-80-3

3-Bromo-2,6-bisnitro-5-methoxypyridine

Cat. No.: B189601
CAS No.: 326899-80-3
M. Wt: 278.02 g/mol
InChI Key: SRZZCSXOCJYUDB-UHFFFAOYSA-N
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Description

3-Bromo-2,6-bisnitro-5-methoxypyridine is a halogenated and nitro-substituted pyridine derivative. Its molecular formula is C₆H₃BrN₃O₅, with a molecular weight of 278.01 g/mol. The compound features:

  • A bromine atom at position 3,
  • Nitro groups at positions 2 and 6,
  • A methoxy group at position 4.

This substitution pattern creates a highly electron-deficient aromatic system, making it reactive in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Properties

CAS No.

326899-80-3

Molecular Formula

C6H4BrN3O5

Molecular Weight

278.02 g/mol

IUPAC Name

3-bromo-5-methoxy-2,6-dinitropyridine

InChI

InChI=1S/C6H4BrN3O5/c1-15-4-2-3(7)5(9(11)12)8-6(4)10(13)14/h2H,1H3

InChI Key

SRZZCSXOCJYUDB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])Br

Canonical SMILES

COC1=CC(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and stability of pyridine derivatives are heavily influenced by substituent positions. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Features
3-Bromo-2,6-bisnitro-5-methoxypyridine Br (C3), NO₂ (C2, C6), OCH₃ (C5) 278.01 High electrophilicity due to dual nitro groups; Br facilitates cross-coupling
3-Bromo-5-Methoxypyridine Br (C3), OCH₃ (C5) 188.02 Moderate reactivity; used as a Suzuki coupling precursor
5-Bromo-2-methoxypyridine Br (C5), OCH₃ (C2) 188.02 Electron-rich at C3/C4; limited NAS activity
2-Bromo-3-methylpyridine Br (C2), CH₃ (C3) 156.03 Steric hindrance at C2/C3 reduces reactivity in NAS

Key Findings :

  • Nitro Groups: The dual nitro groups in the target compound significantly enhance electrophilicity compared to mono-nitro analogs. This increases susceptibility to reduction or displacement reactions, which is critical in explosive or dye synthesis.
  • Methoxy vs. Methyl : The methoxy group (electron-donating) at C5 in the target compound partially counteracts the electron-withdrawing effects of nitro groups, creating regioselective reaction sites .

Physical Properties and Stability

Data from analogs suggest the following trends:

Compound Name Boiling Point (°C) Melting Point (°C) Stability Notes
3-Bromo-5-Methoxypyridine 195 Not reported Stable under inert atmospheres
5-Bromo-2-methoxypyridine 195 Not reported Hygroscopic; sensitive to light
2-Bromo-3-methylpyridine Not reported Not reported Requires refrigeration for storage
Target Compound Estimated >250 Estimated 120–140 Likely thermally unstable due to nitro groups

Notes:

  • Nitro groups in the target compound may lower thermal stability, necessitating controlled synthesis conditions .
Pharmaceutical Intermediates
  • 3-Bromo-5-Methoxypyridine : A key intermediate in kinase inhibitor synthesis. Its nitro-free structure limits undesired side reactions .
  • Target Compound : The nitro groups enable regioselective amination or reduction, useful in antimalarial or antiviral drug precursors .
Agrochemicals
  • 5-Bromo-2-methoxypyridine : Used in herbicide synthesis due to its balanced lipophilicity .
  • Target Compound : Dual nitro groups may enhance binding to pest-specific enzymes, but increased toxicity requires careful handling .

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